molecular formula C14H23N B1295330 N-Octylaniline CAS No. 3007-71-4

N-Octylaniline

Cat. No. B1295330
CAS RN: 3007-71-4
M. Wt: 205.34 g/mol
InChI Key: GCULWAWIZUGXTO-UHFFFAOYSA-N
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Description

N-Octylaniline is a chemical compound that has been studied for various applications, including the synthesis of perylene-based chromophores, extraction and separation of noble metals, and as a ligand in metal complexes. It is an organic compound derived from aniline with an octyl group attached to the nitrogen atom.

Synthesis Analysis

The synthesis of N-Octylaniline can be achieved through different methods. One approach involves the nitration of n-octylbenzene followed by reduction with tin and hydrochloric acid. Another method includes the high-temperature reaction of aniline with 1-octanol in the presence of zinc chloride. Both methods have been found to be effective for the preparation of N-Octylaniline, with the first method yielding better results and less emulsion formation during noble metal extractions .

Molecular Structure Analysis

The molecular structure of N-Octylaniline derivatives has been explored through various spectroscopic techniques. For instance, bis(n-octylamino)perylene-3,4:9,10-bis(dicarboximide)s, which are synthesized from N-Octylaniline, have been studied using electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy. These studies, along with density functional theory (DFT) calculations, provide insights into the molecular orbitals, spin density distributions, and geometries of the radical cations formed by these compounds .

Chemical Reactions Analysis

N-Octylaniline participates in various chemical reactions, particularly in the extraction and separation of metals. It has been used in the liquid-liquid extraction of platinum(IV), palladium(II), tellurium(IV), and molybdenum(VI) from acidic media. The compound forms complexes with these metals, allowing for their quantitative extraction and subsequent spectrophotometric analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Octylaniline and its derivatives are crucial for their applications. For example, the radical cations of alkylamino-functionalized perylene compounds, which include N-Octylaniline derivatives, are stable and do not show signs of deprotonation of the secondary amines. These properties make them valuable for developing new photoactive charge transport materials . Additionally, the extraction efficiency of N-Octylaniline for noble metals is influenced by the concentration of mineral acids, and the compound has been successfully applied to the analysis of various materials, including mattes, sludges, and flotation concentrates .

Scientific Research Applications

Extraction and Separation of Metals

N-Octylaniline has significant applications in the extraction and separation of various metals. It has been utilized in the liquid-liquid extraction of palladium(II) from hydrochloric acid media, showcasing its effectiveness in the separation of palladium(II) from other metals like iron(III), cobalt(II), nickel(II), and copper(II) (Lokhande, Anuse, & Chavan, 1998). Similar methods have been developed for platinum(IV), where N-n-octylaniline in xylene is used for extractive separation from acidic media (Lokhande, Anuse, & Chavan, 1998).

Application in Alloy and Synthetic Mixture Analysis

N-Octylaniline is applicable in the analysis of synthetic mixtures and alloys. For example, it has been employed in the extraction study of tellurium(IV) from hydrochloric acid media for the analysis of alloy samples (Sargar & Anuse, 2001). This method demonstrates the versatility of N-Octylaniline in handling complex sample matrices.

Safety And Hazards

N-Octylaniline is classified as having Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 hazards . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-octylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCULWAWIZUGXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184139
Record name N-Octylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octylaniline

CAS RN

3007-71-4
Record name N-Octylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octylaniline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151235
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Octylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To N-acetyl-N-octylaniline (48.4 g, 196 mmol) there was added 4N hydrochloric acid (100 mL) and the mixture heated to 100-110° C. and stirred at this temperature for 4 days. The reaction mixture was cooled to ambient temperature, diluted with water (100 mL), and hexanes (200 mL). The pH of the reaction mixture was brought to pH 14 by addition of 45% potassium hydroxide with cooling by an ice bath. The layers were separated and the aqueous layer washed with hexanes (100 mL). The combined organic layers were dried over sodium sulfate and concentrated by rotary evaporation to give the desired product as a light brown oil (40 g, 195 mmol, 99%). The product was identified by NMR spectroscopy and mass spectrometry and in general was used without further purification. Analytically pure product was obtained by distillation at reduced pressure: by 145-150° C. (0.5 mm).
Name
N-acetyl-N-octylaniline
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
663
Citations
RN Gedye, J Bozic, PM Durbano, B Williamson - Talanta, 1989 - Elsevier
… The para-isomer of n-octylaniline shows a slightly greater … that the effectiveness of noctylaniline in these extractions … isomeric composition of the n-octylaniline. This possibility and …
Number of citations: 31 www.sciencedirect.com
CF Chou, AJ Jin, CY Chao, SW Hui, CC Huang, JT Ho - Physical Review E, 1997 - APS
Electron diffraction shows that a free-standing two-layer film of N-(4-n-butoxybenzylidene)-4-n-octylaniline exhibits smectic-A, hexatic-B, and crystal-B phases upon cooling. The hexatic-…
Number of citations: 14 journals.aps.org
PS More, UB Barache, SH Gaikwad… - Journal of Radioanalytical …, 2022 - Springer
… The synthesis of p-methyl-N–n-octylaniline offered us a … –n-octylaniline can be synthesized very easily with better yield and high purity in comparison with its analogue N–n-octylaniline. …
Number of citations: 2 link.springer.com
C Pohlandt - Talanta, 1979 - Elsevier
… to evaluate the effectiveness of n-octylaniline as an extractant for the noble metals from a variety of platinum-bearing … In addition, the extraction of the noble metals into n-octylaniline …
Number of citations: 65 www.sciencedirect.com
TN Shilimkar, MA Anuse - Separation and purification technology, 2002 - Elsevier
… (II) species between aqueous succinate media and n-octylaniline was studied as a function of the … The quantitative extraction of lead(II) was observed with n-octylaniline in toluene from …
Number of citations: 26 www.sciencedirect.com
PJ Wu, YC Shen, YH Liu, CR Lo, AJ Jin… - Chinese Journal of …, 2000 - researchgate.net
The defect-mediated melting theory has generated immense interests in condensed matter physics since its inception by Kosterlitz and Thouless (KT)[2]. Halperin, Nelson, and Young [3…
Number of citations: 1 www.researchgate.net
TN Lokhande, GB Kolekar, MA Anuse… - Separation Science …, 2000 - Taylor & Francis
… For N-octylaniline, the presence of an octyl group attached to an amino group in … N-octylaniline from hydrochloric acid media. An extension of this work has shown that N-octylaniline can …
Number of citations: 32 www.tandfonline.com
TN Lokhande, MA Anuse, MB Chavan - Talanta, 1998 - Elsevier
… An extension of this work has shown that N-n-octylaniline could also be used for solvent extraction separation of platinum(IV) from hydrochloric acid media. The method proposed here …
Number of citations: 60 www.sciencedirect.com
SJ Kokate, YS Shelar, HR Aher, SR Kuchekar - Bulg Chem Commun, 2010 - academia.edu
… Liquid-liquid extraction of bismuth(III) with n-octylaniline in … study of acidity, n-octylaniline concentration, equilibration time and … The log-log plot of distribution ratio versus n-octylaniline …
Number of citations: 16 www.academia.edu
M Jasiurkowska-Delaporte, S Napolitano… - The Journal of …, 2016 - ACS Publications
The molecular dynamics of 4-n-butyloxybenzylidene-4′-n′-octylaniline (BBOA, abbreviated also as 4O.8) was studied by broadband dielectric spectroscopy (BDS) for samples that …
Number of citations: 17 pubs.acs.org

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